4-Methoxytriphenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGTXAWIOISJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432325 | |
| Record name | 4-Methoxytriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-51-2 | |
| Record name | 4-Methoxytriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxytriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Triarylamine Derivatives in Organic Electronics and Photonics
Triarylamine derivatives, with triphenylamine (B166846) as the foundational structure, are a cornerstone of organic electronics and photonics due to their outstanding hole-transporting capabilities. scispace.comfrontiersin.org The nitrogen atom at the core of the TPA molecule possesses a lone pair of electrons, which renders the molecule electron-rich and easily oxidizable. scispace.com This characteristic is fundamental to their primary role as hole-transport materials (HTMs) in a variety of electronic devices. frontiersin.orgresearchgate.net When an electric field is applied, these materials can efficiently transport positive charge carriers (holes) through the formation of stable radical cations. rsc.org
The applications of TPA derivatives are extensive and continually expanding, encompassing:
Organic Light-Emitting Diodes (OLEDs): In OLEDs, TPA-based compounds are frequently used as the hole-transport layer (HTL), facilitating the injection and transport of holes from the anode to the emissive layer, thereby improving device efficiency and stability. scispace.comrsc.orgbohrium.com
Organic Photovoltaics (OPVs): In OPVs, these compounds can function as electron-donor materials within the active layer, contributing to light absorption and charge generation. scispace.comnih.gov
Electrochromic Devices: The ability of TPA derivatives to undergo reversible oxidation leads to distinct changes in their optical absorption, making them suitable for applications in smart windows and displays. scispace.com
The synthetic accessibility of TPA allows for extensive functionalization, enabling the precise tuning of its electrochemical and photophysical properties to meet the specific requirements of a given application. scispace.comrsc.org This versatility, combined with their inherent thermal stability and amorphous morphology, solidifies the importance of triarylamine derivatives as indispensable materials in the advancement of organic electronic and photonic technologies. frontiersin.orgnih.gov
Role of the Methoxy Substituent in Modulating Electronic and Optical Properties
Direct Synthesis Approaches
Direct synthesis of 4-methoxytriphenylamine typically involves the formation of a carbon-nitrogen bond between a diphenylamine (B1679370) moiety and a methoxy-substituted phenyl group. Several powerful cross-coupling methodologies have been established for this purpose.
The Buchwald-Hartwig amination stands as a prominent and versatile method for the synthesis of arylamines. sioc-journal.cn This palladium-catalyzed cross-coupling reaction is highly effective for creating the central C-N bond in this compound by reacting diphenylamine with an appropriate methoxy-substituted aryl halide, such as 4-chloroanisole (B146269) or 4-iodoanisole. tcichemicals.comtcichemicals.comresearchgate.net The reaction's success is highly dependent on the careful selection of the catalyst system and reaction conditions. wuxiapptec.com
The efficacy of the Buchwald-Hartwig reaction is intrinsically linked to the palladium catalyst and, most critically, the supporting phosphine (B1218219) ligand. The ligand stabilizes the palladium center and modulates its reactivity through both steric and electronic effects. rsc.org For the synthesis of this compound, a widely used and effective catalyst system consists of a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), paired with a sterically hindered, electron-rich phosphine ligand. tcichemicals.comtcichemicals.comlabscoop.com
A prime example is the use of tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄). tcichemicals.comtcichemicals.com The bulky tert-butyl groups on the phosphine ligand promote the crucial reductive elimination step, which forms the final product, and enhance catalyst stability. ox.ac.uk Other biaryl phosphine ligands like RuPhos and BrettPhos are also noted for their high activity in C-N coupling reactions, with their selection often depending on the specific class of amine being coupled. ox.ac.ukacs.orgresearchgate.net The choice of ligand is paramount, as it can influence reaction rates and even determine which mechanistic step is rate-limiting. acs.orgresearchgate.net
Table 1: Catalyst System for Buchwald-Hartwig Synthesis of this compound
| Component | Chemical Name | Role |
|---|---|---|
| Catalyst Precursor | Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |
| Ligand | Tri-tert-butylphosphonium Tetrafluoroborate | tBu₃P·HBF₄ |
Optimizing reaction conditions is essential for achieving high yields in the Buchwald-Hartwig synthesis of this compound. bristol.ac.uk A typical procedure involves the coupling of diphenylamine with 4-chloroanisole. tcichemicals.comtcichemicals.com The reaction requires a strong base to deprotonate the amine nucleophile; sodium tert-butoxide (NaOtBu) is commonly employed for this purpose. tcichemicals.comtcichemicals.comlabscoop.com
The choice of solvent is also critical, with anhydrous, degassed toluene (B28343) being a standard solvent for this transformation. tcichemicals.comtcichemicals.com The reaction is typically conducted under an inert nitrogen atmosphere to prevent the oxidation of the palladium catalyst and phosphine ligand. tcichemicals.comtcichemicals.com Heating the mixture to reflux for an extended period, often 16 hours, is necessary to drive the reaction to completion. tcichemicals.comtcichemicals.comlabscoop.com Following the reaction, purification via silica (B1680970) gel column chromatography and subsequent recrystallization is performed to isolate the pure this compound product, with yields reported around 65%. tcichemicals.com
Table 2: Optimized Reaction Conditions for Buchwald-Hartwig Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Diphenylamine, 4-Chloroanisole | tcichemicals.comtcichemicals.com |
| Catalyst System | Pd₂(dba)₃ / tBu₃P·HBF₄ | tcichemicals.comtcichemicals.com |
| Base | Sodium tert-butoxide (NaOtBu) | tcichemicals.comtcichemicals.com |
| Solvent | Degassed Toluene | tcichemicals.comtcichemicals.com |
| Atmosphere | Nitrogen | tcichemicals.comtcichemicals.com |
| Temperature | Reflux | tcichemicals.comtcichemicals.com |
| Time | 16 hours | tcichemicals.com |
| Yield | 65% | tcichemicals.com |
The Ullmann condensation is a classic method for forming aryl-aryl or aryl-heteroatom bonds, predating modern palladium-catalyzed reactions. wikipedia.org It involves the use of a copper catalyst, often in stoichiometric amounts, to couple an aryl halide with a nucleophile. wikipedia.org For the synthesis of this compound, this strategy entails the reaction of diphenylamine with a methoxy-substituted aryl halide like 4-iodoanisole. ntu.edu.tw
Traditional Ullmann reactions are known for requiring harsh conditions, including high temperatures (often exceeding 200°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, modified procedures have been developed. One such synthesis of this compound uses copper powder as the catalyst, potassium carbonate as the base, and triethyleneglycol dimethyl ether (TEGDME) as the solvent, with the reaction proceeding at 160°C over 48 hours. ntu.edu.tw While effective, Ullmann-type reactions are generally considered less versatile and require more forcing conditions than the Buchwald-Hartwig amination. wikipedia.org
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to triphenylamine (B166846) structures. fishersci.fi This mechanism does not typically rely on a metal catalyst but requires specific electronic properties in the aryl halide substrate. libretexts.org The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. libretexts.org
For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org A relevant synthetic application is the reaction of an anisidine derivative, such as p-anisidine, with an activated aryl halide like 4-fluoronitrobenzene. researchgate.net In this case, the nitro group provides the necessary activation for the nucleophilic attack by the amine group of p-anisidine, leading to the formation of a methoxy- and nitro-substituted diphenylamine intermediate, which can be further functionalized. researchgate.net
Buchwald-Hartwig Amination Reactions
Synthesis of Polymeric Derivatives
This compound can serve as a monomer for the synthesis of functional polymers with valuable electronic and optical properties. These polymers are often used as hole-transporting materials in organic electronic devices. researchgate.net
One common method for creating these polymers is through oxidative coupling polymerization. researchgate.netresearchgate.net In this process, poly(this compound) (P-MOTPA) is synthesized by treating the this compound monomer with an oxidant such as iron(III) chloride (FeCl₃). researchgate.netresearchgate.net This reaction connects the monomer units, typically at the para-positions of the unsubstituted phenyl rings, to form a polymer chain. researchgate.netresearchgate.net The resulting polymers generally exhibit good solubility and form stable thin films. researchgate.net
Other strategies involve the synthesis of more complex monomers derived from this compound, which are then used in polycondensation reactions. For example, diamine monomers containing the this compound core have been synthesized and subsequently polymerized with dianhydrides or dicarboxylic acids to create electroactive poly(amide-imide)s and polyamides. mdpi.comacs.org Furthermore, electrochemical polymerization of monomers like 4-methoxy-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine has been used to generate polymer films directly onto an electrode surface. mdpi.com
Oxidative Coupling Polymerization Techniques (e.g., using FeCl3)
Oxidative coupling polymerization is a significant method for synthesizing polymers from this compound and its derivatives, often employing ferric chloride (FeCl3) as an oxidant. researchgate.netresearchgate.net This technique facilitates the formation of high-molecular-weight polymers with desirable properties for use as hole transport materials. researchgate.net The process involves the chemical oxidation of the monomer, leading to the formation of a polymer chain. researchgate.net For instance, poly(this compound) (P-MOTPA) has been successfully synthesized through this method, yielding a polymer with good solubility and morphological stability in thin films. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent like chloroform (B151607). ntu.edu.tw
Regioselectivity of Polymerization (e.g., para-coupling)
A crucial aspect of the oxidative coupling polymerization of this compound derivatives is the regioselectivity of the coupling reaction. Spectroscopic analyses, including 1H NMR and 13C NMR, have confirmed that the polymerization occurs with high regioselectivity. researchgate.netresearchgate.net The coupling of the monomer units happens exclusively at the para-positions of the unsubstituted N-phenyl rings. researchgate.netresearchgate.net This specific linkage is critical as it dictates the final structure and, consequently, the electronic properties of the resulting conjugated polymer. The linear structure formed through this para-coupling contributes to the polymer's desirable hole-transporting capabilities. researchgate.net
Influence of Oxidant and Solvent on Molecular Weight
The molecular weight of the polymers synthesized via oxidative coupling is significantly influenced by the reaction conditions, particularly the choice of oxidant and solvent. Research has shown that using ferric chloride (FeCl3) as the oxidant can lead to the formation of high molecular weight poly(this compound). ntu.edu.tw The ratio of the oxidant to the monomer is a critical parameter; for example, increasing the FeCl3 to monomer ratio can lead to the formation of an insoluble portion of the polymer, indicating very high molecular weight. researchgate.net
The solvent also plays a pivotal role. For instance, in the polymerization of 4-methyltriphenylamine, conducting the reaction in chloroform resulted in a higher polymerization rate and a higher molecular weight polymer compared to when the reaction was carried out in propylene (B89431) carbonate. researchgate.net This is attributed to the higher oxidation potential of the solution in chloroform. researchgate.net
Table 1: Effect of Reaction Conditions on the Polymerization of this compound (MOTPA)
| Sample | Monomer | Oxidant/Monomer Ratio (mol/mol) | Solvent | Yield (%) | Mw ( g/mol ) | PDI |
|---|---|---|---|---|---|---|
| O-PMOTPA ntu.edu.tw | This compound | 4 | Chloroform | 85 | 43,700 | - |
| P-MOTPA researchgate.net | This compound | 4 | - | 18.9 | - | - |
Data sourced from multiple studies. Conditions and results may vary between different research groups.
Polycondensation Reactions for Amide-Imide and Amine-Amide Polymers
Polycondensation is another versatile strategy for creating polymers incorporating the this compound moiety. This method is particularly useful for synthesizing poly(amide-imide)s and poly(amine-amide)s, which are known for their high thermal stability and excellent mechanical properties. ntu.edu.twmdpi.com These polymers are typically prepared through a two-step process involving the synthesis of a diamine or diacid monomer derived from this compound, followed by polymerization with a suitable co-monomer. ntu.edu.twmdpi.com
Preparation of Diamine Monomers (e.g., 4,4'-bis(p-aminobenzamido)-4''-methoxytriphenylamine)
The synthesis of diamine monomers is a critical first step in the polycondensation process. A key example is the preparation of 4,4'-bis(p-aminobenzamido)-4''-methoxytriphenylamine. mdpi.compreprints.org This monomer is synthesized through a multi-step process. First, a dinitro compound, 4,4'-bis(p-nitrobenzamido)-4''-methoxytriphenylamine, is prepared by the condensation of 4,4'-diamino-4''-methoxytriphenylamine with p-nitrobenzoyl chloride. preprints.org This intermediate is then reduced to the corresponding diamine monomer. mdpi.compreprints.org The reduction is typically carried out using hydrazine (B178648) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol. preprints.org
Polymerization with Diacid Chlorides or Dianhydrides
Once the diamine monomer is prepared, it can be polymerized with various diacid chlorides or tetracarboxylic dianhydrides to yield poly(amine-amide)s or poly(amide-imide)s, respectively. ntu.edu.twmdpi.com The polycondensation reaction is often carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). mdpi.com
For the synthesis of poly(amide-imide)s, a common approach is the two-step method. mdpi.com Initially, the diamine monomer reacts with a dianhydride at room temperature to form a poly(amic acid) precursor. mdpi.com This precursor is then converted to the final poly(amide-imide) through thermal or chemical imidization. mdpi.com This process allows for the creation of strong, flexible polymer films. mdpi.comresearchgate.net Alternatively, direct polycondensation of a diimide-diacid monomer with various aromatic diamines can be achieved using triphenyl phosphite (B83602) as an activating agent. ntu.edu.tw
Electrochemical Polymerization for Conjugated Polymers
Electrochemical polymerization is a powerful technique for the in-situ synthesis and deposition of conjugated polymer films directly onto an electrode surface. mdpi.comnih.gov This method offers precise control over the film thickness and morphology. For this compound derivatives, electropolymerization is used to create electrochromic polymers. mdpi.comnih.gov
The process involves the repeated cycling of the potential of a working electrode in a solution containing the monomer and a supporting electrolyte. mdpi.com During the anodic scan, the monomer is oxidized to form radical cations, which then couple to form polymer chains that deposit onto the electrode surface. mdpi.com For example, polymers of 4-methoxy-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine have been synthesized electrochemically, resulting in polymers with quasi-reversible redox behavior and multi-electrochromic properties. mdpi.comnih.gov The resulting polymer films can be switched between different colored states by applying different potentials, making them suitable for applications in electrochromic devices. mdpi.comnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | MOTPA |
| Poly(this compound) | P-MOTPA / O-PMOTPA |
| Ferric Chloride | FeCl3 |
| 4-Methyltriphenylamine | - |
| Propylene Carbonate | - |
| Chloroform | - |
| 4,4'-bis(p-aminobenzamido)-4''-methoxytriphenylamine | MeO-4 |
| 4,4'-bis(p-nitrobenzamido)-4''-methoxytriphenylamine | MeO-3 |
| p-Nitrobenzoyl chloride | - |
| Hydrazine | - |
| Palladium on Carbon | Pd/C |
| N,N-dimethylacetamide | DMAc |
| Triphenyl Phosphite | TPP |
Ring-Opening Polymerization for Functionalized Biopolymers (e.g., Polytyrosine Conjugates)
Ring-Opening Polymerization (ROP) is a powerful method for producing polymers with controlled molecular weights and well-defined architectures. nih.govmdpi.com In the context of functionalized biopolymers, ROP has been employed to synthesize polypeptide-based structures. mdpi.com A notable application involving a derivative of this compound is the synthesis of triphenylamine-functionalized polytyrosine (PTyr-TPA). mdpi.comdntb.gov.ua
This synthesis is achieved through a living ring-opening polymerization of tyrosine N-carboxyanhydride (NCA), using a specialized initiator. mdpi.com The initiator, 4,4′-diamino-4″-methoxytriphenylamine (TPA-NH2), launches the polymerization process, covalently bonding the methoxytriphenylamine core to the end of the growing polytyrosine chain. mdpi.com This approach results in a well-defined rod-coil block copolymer structure, where the rigid polypeptide acts as the "rod" and the triphenylamine unit serves as a functional "coil."
The chemical structure of the resulting PTyr-TPA conjugate is typically confirmed using spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This synthetic strategy demonstrates how the electronic properties of the this compound core can be integrated with the unique conformational properties of biopolymers like polytyrosine.
Table 1: Synthesis of Triphenylamine-Functionalized Polytyrosine (PTyr-TPA) via ROP
| Parameter | Description | Source(s) |
|---|---|---|
| Monomer | Tyrosine N-carboxyanhydride (NCA) | mdpi.com |
| Initiator | 4,4′-diamino-4″-methoxytriphenylamine (TPA-NH2) | mdpi.com |
| Polymerization Type | Living Ring-Opening Polymerization | mdpi.com |
| Product | Triphenylamine-functionalized polytyrosine (PTyr-TPA) | mdpi.comdntb.gov.ua |
| Characterization | FTIR, NMR Spectroscopy | mdpi.com |
Synthesis of Hybrid and Conjugated Systems
The this compound scaffold is a common building block in a variety of hybrid and conjugated systems due to its excellent hole-transporting capabilities and electro-optical activity. Cross-coupling reactions and polycondensation are key strategies for integrating this moiety into larger, more complex architectures.
Stille Cross-Coupling Reactions for Thiophene-Triphenylamine Hybrids
The Stille cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between an organotin compound and an organic halide, catalyzed by a palladium complex. mdpi.comwikipedia.org This reaction is particularly effective for synthesizing conjugated polymers and small molecules, as it tolerates a wide range of functional groups and proceeds under relatively mild conditions. mdpi.comharvard.edu
In the synthesis of thiophene-triphenylamine hybrids, the Stille reaction is used to couple thiophene (B33073) units to a triphenylamine core. For instance, a dibrominated triphenylamine derivative can be reacted with a tributylstannane-functionalized thiophene in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). mdpi.com This approach has been used to create novel donor-acceptor systems where the triphenylamine acts as a central core and the thiophene derivatives serve as capping agents. mdpi.com While some studies focus on nitrotriphenylamine as an acceptor core, the methodology is directly applicable and compared to systems using this compound as a linkage unit. mdpi.com The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and refluxed to completion. mdpi.com
Table 2: Representative Stille Cross-Coupling for Thiophene-Triphenylamine Systems
| Component | Example Reagent/Condition | Purpose | Source(s) |
|---|---|---|---|
| Substrate 1 | Dibrominated Triphenylamine Derivative | Aryl halide source | mdpi.com |
| Substrate 2 | Tributyl(thiophene)stannane derivative | Organotin source | mdpi.com |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) | Catalyzes C-C bond formation | mdpi.commdpi.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Reaction medium | mdpi.com |
| Atmosphere | Argon | Inert conditions to protect catalyst | mdpi.com |
| Product Type | Thiophene-capped triphenylamine hybrid | Conjugated D-A molecule | mdpi.com |
Incorporation into Donor-Acceptor (D-A) Architectures
The electron-donating nature of the this compound unit makes it a highly desirable component in donor-acceptor (D-A) architectures. These materials are fundamental to organic electronics, including organic light-emitting diodes (OLEDs) and electrochromic devices. The synthetic strategy often involves connecting the triphenylamine donor to an electron-accepting moiety, either within a single molecule or a polymer chain.
One common approach is the synthesis of electroactive polyamides and poly(amide-imide)s. researchgate.netmdpi.com In this method, a diamine monomer containing the this compound core, such as 4,4′-diamino-4″-methoxytriphenylamine or 4,4′-bis(p-aminobenzamido)-4″-methoxytriphenylamine, is synthesized. researchgate.netmdpi.com This monomer is then polymerized with a diacid chloride or a dianhydride acceptor through a polycondensation reaction. The resulting polymers possess a backbone of alternating donor and acceptor units, which dictates their electronic properties, such as their HOMO/LUMO energy levels and electrochemical band gaps. researchgate.net These polymers often exhibit stable and reversible electrochemical oxidation and distinct color changes, making them suitable for electrochromic applications. researchgate.netmdpi.com
Table 3: Electronic Properties of a Representative Polyamide with a Methoxytriphenylamine Moiety
| Polymer System | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) | Source(s) |
|---|
Formation of Polyester (B1180765) and Other Polymeric Backbones
Beyond D-A architectures, this compound can be incorporated into various polymer backbones, such as polyesters, to create functional materials. The synthesis of these polymers typically relies on polycondensation reactions.
A representative synthesis of a polyester involves a multi-step process. iosrjournals.org First, this compound undergoes a Vilsmeier-Haack reaction to introduce formyl groups, yielding 4,4'-diformyl-4”-methoxytriphenylamine. iosrjournals.org This dialdehyde (B1249045) is then reacted with an aminophenol derivative, such as 4-amino resorcinol, to create a new diol monomer containing both the triphenylamine and benzoxazole (B165842) moieties (e.g., 4,4'-bis[6-hydroxybenzoxazol-2-yl]-4”-methoxytriphenylamine). iosrjournals.org
The final step is the polycondensation of this specialized diol monomer with a diacid chloride, like terephthaloyl dichloride. iosrjournals.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like triethylamine (B128534) to neutralize the HCl byproduct. This method yields a photoconducting polyester where the electronically active triphenylamine-benzoxazole unit is an integral part of the polymer main chain. iosrjournals.org Similarly, derivatives like 4,4′-diamino-4″-methoxytriphenylamine can be used to synthesize polyamides through direct polycondensation with diacid chlorides, resulting in high-performance polymers with excellent thermal stability. researchgate.net
Table 4: Polycondensation for Polyester Synthesis
| Step | Reactants | Reagents/Conditions | Product | Source(s) |
|---|---|---|---|---|
| Monomer Synthesis | 4,4'-diformyl-4”-methoxytriphenylamine, 4-amino resorcinol | THF, Reflux | 4,4'-bis[6-hydroxybenzoxazol-2-yl]-4”-methoxytriphenylamine (Diol Monomer) | iosrjournals.org |
| Polymerization | Diol Monomer, Terephthaloyl dichloride | DMF, Triethylamine, 0°C to Room Temp | Polyester with Triphenylamine-Benzoxazole Moiety | iosrjournals.org |
Advanced Spectroscopic and Electrochemical Characterization for Materials Science
Electrochemical Analysis
The electrochemical behavior of 4-methoxytriphenylamine and its derivatives is a critical aspect of their characterization for applications in materials science, particularly in the fields of optoelectronics and energy storage. Techniques such as cyclic voltammetry and spectroelectrochemistry provide profound insights into the redox properties and electronic structure of these compounds.
Cyclic Voltammetry (CV) for Redox Properties
Cyclic voltammetry is a potent electrochemical technique used to investigate the redox properties of this compound. It provides valuable information about the oxidation potentials, reversibility of redox processes, stability of the oxidized species, and the presence of multiple oxidation states.
The oxidation of triphenylamine (B166846) (TPA) derivatives, including those substituted with methoxy (B1213986) groups, has been extensively studied. The introduction of a methoxy group at the para-position of one of the phenyl rings influences the ease of electron removal. For the closely related compound, tris(4-methoxyphenyl)amine (B1353923), a single, electrochemically reversible oxidation peak is observed at 0.75 V. ntu.edu.tw This process corresponds to the removal of one electron from the nitrogen atom to form a stable cation radical. The reversibility of this process indicates that the generated radical cation is stable on the timescale of the CV experiment and can be efficiently reduced back to its neutral state. ntu.edu.tw
The electrochemical oxidation of the parent triphenylamine molecule is known to be irreversible, leading to the formation of tetraphenylbenzidine through dimerization of the initially formed cation radical. ntu.edu.tw However, the presence of electron-donating groups like methoxy at the para-positions can stabilize the cation radical, preventing such follow-up chemical reactions and rendering the oxidation process more reversible. ntu.edu.twntu.edu.tw
| Compound | First Oxidation Potential (V vs. Ag/AgCl) | Reversibility |
|---|---|---|
| Tris(4-methoxyphenyl)amine | 0.75 | Reversible |
| Triphenylamine | 1.25 (irreversible peak potential) | Irreversible |
Derivatives of triphenylamine featuring para-methoxy groups demonstrate excellent electrochemical stability. ntu.edu.tw The presence of these groups can effectively prevent the intermolecular coupling reactions that often occur with the cation radicals of unsubstituted triphenylamine. ntu.edu.twntu.edu.tw This enhanced stability is crucial for the long-term performance and durability of devices incorporating these materials. For instance, some methoxy-substituted triphenylamine-based materials have been shown to maintain their redox activity for over 1000 cycles in cyclic voltammetry experiments, indicating exceptional redox stability. ntu.edu.tw This stability is a direct consequence of the methoxy groups protecting the reactive sites of the molecule in its oxidized state.
While simple methoxy-substituted triphenylamines like tris(4-methoxyphenyl)amine typically exhibit a single reversible oxidation wave, more complex molecular architectures incorporating multiple triphenylamine units can display multiple, distinct oxidation states. ntu.edu.tw For example, a compound featuring two triphenylamine moieties linked together can show two separate oxidation processes, corresponding to the sequential removal of electrons from each nitrogen center. ntu.edu.tw The ability to access multiple stable oxidation states is highly significant for applications in multi-level data storage and electrochromic devices, where each state can correspond to a different color or information bit. ntu.edu.twntu.edu.tw The potential difference between these successive oxidations provides insight into the electronic communication between the redox centers within the molecule.
Spectroelectrochemistry (UV-Vis-NIR) for Real-time Optical Changes
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to monitor the changes in the absorption spectrum of a molecule as its oxidation state is varied in real-time. This is a powerful tool for characterizing the electronic structure of the neutral and oxidized forms of this compound and its derivatives.
Upon electrochemical oxidation of a methoxy-substituted triphenylamine, the neutral molecule, which is typically colorless and absorbs in the UV region, is converted into a colored radical cation. ntu.edu.tw This radical cation exhibits strong absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. ntu.edu.twntu.edu.tw For instance, the oxidation of a monoamino-substituted triphenylamine derivative results in the disappearance of the peak corresponding to the neutral form and the appearance of new bands for the cation radical. ntu.edu.tw The subsequent one-electron oxidation to the dicationic state leads to the disappearance of the radical cation's absorption bands and the emergence of new peaks at different wavelengths. ntu.edu.tw
These spectral changes are a direct consequence of the alteration of the molecule's electronic structure upon electron removal. The ability to reversibly switch between different colored states by applying an electrical potential is the basis for electrochromism. Methoxy-substituted triphenylamines have been investigated as materials for electrochromic devices, where they can switch between a transparent neutral state and a colored oxidized state. ntu.edu.twntu.edu.tw
| Oxidation State | Key Absorption Bands (nm) |
|---|---|
| Neutral | ~300 |
| Cation Radical | ~374, ~660 |
| Dication | ~266, ~466, ~890 |
Data presented is for a monoamino-substituted triphenylamine derivative as a representative example. ntu.edu.tw
Correlation of Electrochemical States with Absorption Spectra
The electrochemical oxidation of triphenylamine derivatives, including this compound, leads to the formation of stable radical cations. This process is accompanied by significant changes in the molecule's electronic absorption spectrum. For the closely related compound, tris(4-methoxyphenyl)amine, spectroelectrochemical measurements reveal that upon the first oxidation, the initial absorption peak in the UV region diminishes, while new, distinct absorption bands appear at longer wavelengths in the visible and near-infrared (NIR) regions. ntu.edu.tw
Specifically, for tris(4-methoxyphenyl)amine, the neutral species exhibits a characteristic absorption peak at approximately 310 nm. ntu.edu.tw Upon oxidation, this peak decreases, and new absorption bands emerge. These new bands are attributed to the electronic transitions within the newly formed radical cation. The appearance of a band in the near-IR region is often associated with intervalence charge transfer (IV-CT) in molecules containing multiple redox-active centers. ntu.edu.tw This correlation between the applied potential and the absorption spectrum allows for a detailed understanding of the electronic transitions occurring during redox events.
Interactive Data Table: Absorption Peaks of Tris(4-methoxyphenyl)amine in Different Oxidation States
| Oxidation State | Absorption Peak λmax (nm) | Region |
|---|---|---|
| Neutral | ~310 | UV |
| First Oxidation | ~369, ~724 | UV, Vis-NIR |
Molar Extinction Coefficients and Optical Contrasts
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. In the context of electrochromic materials, the change in molar extinction coefficient between the neutral and oxidized states is directly related to the material's optical contrast. A high optical contrast, which is the difference in transmittance between the colored (oxidized) and bleached (neutral) states, is a critical parameter for applications such as smart windows and displays.
Electrochemical Impedance Spectroscopy (EIS) for Charge Transport Dynamics
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various electrochemical processes occurring at an electrode-electrolyte interface, including charge transfer, diffusion, and capacitance. By applying a small amplitude AC voltage or current over a wide range of frequencies, the impedance of the system can be measured. This data is often represented as a Nyquist plot and can be fitted to an equivalent circuit model to extract quantitative information about the underlying physical and chemical processes.
In the context of organic electronic materials like this compound, EIS is a valuable tool for investigating charge transport dynamics. The charge transfer resistance at the electrode-material interface and the bulk resistance of the material, which are related to charge mobility, can be determined from the EIS data. For instance, in studies of triphenylamine-based polymers, EIS has been used to model the system with an equivalent circuit, allowing for the determination of parameters such as the bulk resistance and the charge transfer resistance at various applied potentials. This information is crucial for understanding how the material's conductivity changes with its oxidation state and for optimizing its performance in electronic devices.
Photophysical Characterization
Photophysical characterization involves the study of how a molecule interacts with light, including processes of absorption, emission, and non-radiative decay. These properties are fundamental to the application of materials in optoelectronic devices.
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a technique that measures the light emitted from a sample after it has absorbed photons. It provides information about the electronic excited states of a molecule and its radiative decay pathways.
The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For many triphenylamine derivatives, the PL intensity and quantum yield are highly dependent on the molecular environment.
In dilute solutions, triphenylamine and its derivatives often exhibit relatively low PL intensity. ntu.edu.tw This is generally attributed to efficient non-radiative decay pathways that compete with fluorescence. For instance, tris(4-methoxyphenyl)amine shows weak emission in solution. ntu.edu.tw However, the emission properties can be significantly altered in the solid state or in aggregated forms, a phenomenon that is discussed in the following section.
Interactive Data Table: Photoluminescence Properties of Tris(4-methoxyphenyl)amine
| State | Emission Peak λmax (nm) | PL Intensity |
|---|---|---|
| DMSO Solution | ~397-448 | Low |
| Solid State | ~420-460 | Higher than in solution |
A common phenomenon observed in many fluorescent organic molecules is Aggregation-Caused Quenching (ACQ). In the ACQ effect, the fluorescence of the molecules is strong in dilute solutions but becomes significantly weaker in the aggregated state or in the solid form. This quenching is often attributed to the formation of non-emissive excimers or aggregates due to intermolecular π-π stacking interactions.
In contrast, some molecules exhibit the opposite behavior, known as Aggregation-Induced Emission (AIE). AIE-active molecules are weakly or non-emissive in dilute solutions but become highly luminescent when aggregated or in the solid state. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the molecules can undergo low-frequency rotational or vibrational motions that provide non-radiative decay channels for the excited state. In the aggregated state, these motions are sterically hindered, which blocks the non-radiative pathways and opens up the radiative decay channel, leading to strong fluorescence.
Triphenylamine derivatives have been shown to exhibit both ACQ and AIE phenomena depending on their specific molecular structure. While triphenylamine itself is a typical ACQ luminophore, appropriate structural modifications can transform it into an AIE-active material. For instance, the introduction of bulky groups that prevent close π-π stacking can promote AIE. Given that this compound possesses a propeller-like, non-planar structure, it has the potential to exhibit AIE characteristics, although specific studies on this particular compound are needed for confirmation. The investigation of AIE and ACQ properties is crucial for the development of highly efficient solid-state emitters for OLEDs and other optoelectronic applications.
Solvent Effects on Photoluminescence
The photoluminescence of this compound is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the molecule's dipole moment upon excitation to the first singlet excited state (S₁). The electron-donating methoxy group enhances the charge transfer character of the excited state, making it more polar than the ground state.
In nonpolar solvents, the emission spectrum is typically structured and appears at higher energies (shorter wavelengths). As the solvent polarity increases, the emission spectrum shifts to lower energies (longer wavelengths), a phenomenon referred to as a bathochromic or red shift. This shift is a direct consequence of the stabilization of the more polar excited state by the polar solvent molecules. The solvent molecules reorient around the excited state dipole, lowering its energy and thus reducing the energy gap for fluorescence.
| Solvent | Emission Maximum (λem) of TDAPA (nm) |
|---|---|
| Toluene (B28343) | 440 |
| Methanol | 443 |
| Ethanol | 450 |
| Acetone | 464 |
| Acetonitrile | 468 |
| Chloroform (B151607) | 535 |
This pronounced solvatochromism indicates a significant increase in the dipole moment upon excitation, which is characteristic of molecules with a strong intramolecular charge transfer (ICT) character.
UV-Vis Absorption Spectroscopy (beyond basic identification)
UV-Vis absorption spectroscopy is a powerful tool to probe the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated system of the phenyl rings.
The absorption maxima (λmax) in the UV-Vis spectrum of this compound are directly related to the extent of π-conjugation in the molecule. The triphenylamine core itself provides a significant conjugated system. The addition of the methoxy group in the para position of one of the phenyl rings acts as an auxochrome, an electron-donating group that can extend the effective conjugation length through resonance. This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the absorption maxima compared to unsubstituted triphenylamine.
The absorption spectrum of this compound typically shows two main absorption bands. The higher energy band is associated with local excitations within the phenyl rings, while the lower energy band corresponds to a transition across the entire conjugated system, which possesses a degree of intramolecular charge transfer character.
Similar to its photoluminescence, the absorption maxima of this compound can also exhibit a dependence on solvent polarity, although this effect is generally less pronounced than the solvatochromic shift observed in emission. The following table shows the absorption maxima for the related compound Tris[4-(diethylamino)phenyl]amine (TDAPA) in various solvents, illustrating the typical shifts observed. researchgate.net
| Solvent | Absorption Maxima (λabs) of TDAPA (nm) |
|---|---|
| Methanol | 206, 255, 317 |
| Ethanol | 207, 254, 316 |
| Acetonitrile | 259, 316 |
| Toluene | 326 |
The presence of the electron-donating methoxy group (-OCH₃) and the electron-rich triphenylamine core gives this compound a distinct intramolecular charge transfer (ICT) character upon photoexcitation. In the ground state, the electron density is relatively evenly distributed across the molecule. However, upon absorption of a photon, there is a significant redistribution of electron density.
The nitrogen atom of the triphenylamine moiety and the oxygen atom of the methoxy group act as electron-donating centers. Upon excitation, electron density is pushed from the methoxy-substituted phenyl ring and the central nitrogen atom towards the other two phenyl rings. This creates a more polar excited state with a larger dipole moment compared to the ground state. This ICT character is fundamental to understanding the solvent effects on its photoluminescence and its potential use in nonlinear optical materials and as a component in donor-acceptor systems for organic electronics. Theoretical calculations on similar donor-substituted systems have confirmed that the lowest energy electronic transition corresponds to a HOMO-to-LUMO excitation with significant charge transfer from the donor-substituted ring to the rest of the molecule.
Time-Resolved Photoluminescence (TRPL) for Exciton (B1674681) Dynamics
Time-resolved photoluminescence (TRPL) is a technique used to measure the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides valuable information about the lifetime of the excited state (exciton) and the various radiative and non-radiative decay pathways available to it.
For this compound, the fluorescence lifetime is expected to be sensitive to the solvent environment. In nonpolar solvents, where the molecule exists in a locally excited (LE) state, a certain lifetime would be observed. In polar solvents, the formation of the ICT state can introduce new decay pathways, potentially altering the measured lifetime. For instance, in some molecules with pronounced ICT character, the lifetime can decrease in polar solvents due to faster non-radiative decay from the stabilized ICT state.
While specific TRPL data for this compound is scarce, studies on other triphenylamine derivatives provide insight into the expected exciton dynamics. For example, the fluorescence decay of some trans-stilbenoids, which also possess extended conjugated systems, shows lifetimes in the nanosecond range, which are influenced by the extent of conjugation and the solvent. nih.gov The lifetime of the excited state is a critical parameter for applications in optoelectronic devices, as it influences processes such as energy transfer and charge separation.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a powerful pump-probe technique that allows for the observation of short-lived excited states. In a TA experiment, a pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption as a function of time and wavelength. This provides a "snapshot" of the species present in the excited state.
For this compound, TA spectroscopy can be used to directly observe the formation and decay of the S₁ excited state. The TA spectrum would likely show a negative signal (bleach) at the wavelengths of ground-state absorption and a positive signal corresponding to excited-state absorption (ESA). The dynamics of these signals can reveal the lifetime of the S₁ state.
Furthermore, TA spectroscopy can identify other transient species, such as triplet states or charge-separated states. In some triphenylamine derivatives, intersystem crossing from the singlet excited state to a triplet state can occur. TA spectroscopy would be able to detect the formation of this triplet state through its characteristic absorption features. In the presence of an electron acceptor, photoinduced electron transfer can occur, leading to the formation of the this compound radical cation. The absorption spectrum of this radical cation could also be observed and its formation and decay kinetics monitored. Studies on push-pull triphenylamine dyes have utilized TA spectroscopy to reveal ultrafast vibrational and molecular relaxations on the sub-picosecond timescale in nonpolar solvents, and dipolar solvation dynamics in polar solvents. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It is employed to determine optimized geometries, molecular orbital energies, and other ground-state properties. For studying excited-state phenomena, such as light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netresearchgate.netrsc.org These computational techniques allow for a detailed analysis of how the arrangement of atoms and electrons in 4-Methoxytriphenylamine governs its functionality.
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity and kinetic stability. A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. nih.gov
For triphenylamine (B166846) (TPA) and its derivatives, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting the electron-donating nature of the central amine group. The LUMO, conversely, is distributed across the aromatic system. In this compound, the addition of the electron-donating methoxy (B1213986) group (-OCH₃) is expected to raise the energy of the HOMO level compared to the unsubstituted triphenylamine, thereby potentially reducing the HOMO-LUMO gap. While specific DFT-calculated values for this compound are not detailed in the available literature, studies on similar triarylamine molecules show that HOMO energies can be effectively tuned by altering the donor structures and substituents. scispace.com
Table 1: Key Concepts in Frontier Molecular Orbital Theory.
| Term | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Acts as an electron donor. | Relates to the ionization potential and the ability to donate an electron. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. Acts as an electron acceptor. | Relates to the electron affinity and the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates molecular stability, chemical reactivity, and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. nih.gov |
In the context of electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the alignment of the HOMO and LUMO energy levels of this compound with the work functions of electrodes and the energy levels of adjacent materials is crucial for efficient device performance. Proper energy level alignment facilitates charge injection (from electrodes) and charge transport (between organic layers) by minimizing the energy barriers. For instance, in a hole transport layer, the HOMO level of this compound should be closely matched with the work function of the anode and the HOMO level of the emissive layer to ensure efficient hole injection and transport. Computational studies are essential for predicting these energy levels to screen and select appropriate materials for multilayered device architectures.
Optoelectronic Properties Prediction (e.g., Absorption Maxima, Oscillator Strengths)
TD-DFT is a powerful tool for predicting the optoelectronic properties of molecules by simulating their electronic absorption spectra. researchgate.net This method calculates the energies of vertical electronic transitions (which correspond to absorption maxima, λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net For triphenylamine derivatives, the lowest energy absorption band typically corresponds to a π-π* transition, often involving significant intramolecular charge transfer character. researchgate.net Computational simulations can predict how chemical modifications, such as the introduction of a methoxy group, will shift the absorption spectrum (i.e., cause a bathochromic/red or hypsochromic/blue shift) and alter absorption intensity, providing vital information for applications like organic dyes and sensitizers in solar cells. researchgate.net
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In donor-π-acceptor systems, this can lead to the formation of a highly polar excited state. While this compound is primarily an electron donor, the concept of ICT is central to the function of many triphenylamine-based materials. The nitrogen core acts as the donor, and charge can be transferred to an acceptor moiety within the molecule or to an adjacent molecule. Theoretical calculations can elucidate the nature of the ICT state, including the degree of charge separation and any associated geometric relaxations in the excited state, such as twisting around single bonds.
Chemical Reactivity Parameters
DFT calculations of HOMO and LUMO energies allow for the determination of various global chemical reactivity descriptors. researchgate.net These parameters help in quantifying the chemical behavior of a molecule.
Key reactivity descriptors derived from HOMO and LUMO energies include:
Ionization Potential (IP) : Approximated as IP ≈ -EHOMO
Electron Affinity (EA) : Approximated as EA ≈ -ELUMO
Chemical Hardness (η) : η ≈ (IP - EA) / 2. It measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Chemical Potential (μ) : μ ≈ -(IP + EA) / 2. It describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : ω = μ² / (2η). It quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. nih.gov
Table 2: Global Chemical Reactivity Descriptors from DFT.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Electronegativity (χ) | -μ | The power of an atom/molecule to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons. nih.gov |
Reorganization Energy of Holes and Electrons
The reorganization energy (λ) is a critical parameter that governs the charge transfer rate in organic materials, according to Marcus theory. It represents the energy required to relax the geometry of a molecule from its neutral-state equilibrium geometry to the ion-state equilibrium geometry, and vice-versa. researchgate.net A lower reorganization energy corresponds to a faster charge transfer rate and, consequently, higher charge carrier mobility.
The total reorganization energy consists of two components:
Inner-sphere (λi) : The energy associated with the geometrical changes of the molecule itself upon gaining or losing an electron. This component can be calculated accurately using DFT.
Outer-sphere (λo) : The energy related to the rearrangement of the surrounding solvent or solid-state matrix.
DFT calculations are used to compute the inner-sphere reorganization energy for both holes (λh) and electrons (λe). For hole transport materials like this compound, a low λh is highly desirable. Computational studies on related aromatic amines have shown that reorganization energies for hole transport are often smaller than those for electron transport. researchgate.net For example, DFT calculations (B3LYP/6-31G*) on triphenylamine (TPA) and tri-p-tolylamine (B1199887) (TTA) have yielded hole reorganization energies of 0.291 eV and 0.268 eV, respectively. researchgate.net It is expected that this compound would exhibit a similarly low reorganization energy, making it a promising candidate for hole transport applications.
Table 3: Calculated Reorganization Energies for Related Amine Compounds.
| Compound | Hole Reorganization Energy (λh) in eV | Electron Reorganization Energy (λe) in eV | Reference |
|---|---|---|---|
| Triphenylamine (TPA) | 0.291 | 0.407 | researchgate.net |
| Tri-p-tolylamine (TTA) | 0.268 | 0.379 | researchgate.net |
Data calculated at the B3LYP/6-31G* level of theory. researchgate.net
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular dynamics (MD) simulations are employed to investigate the structural and dynamic behavior of this compound in various environments, such as in amorphous solid states, which mimic the conditions in many organic electronic devices. These simulations model the atomic motions over time, providing a detailed picture of molecular conformations and intermolecular interactions.
Simulations of amorphous nanoparticles of similar organic materials have shown that structural features are significantly affected by factors such as temperature and the number of atoms in the simulation box. For instance, the Ni-Ni link length in amorphous nickel nanoparticles was determined to be 2.55 Å through MD simulations. While not directly on this compound, these studies highlight the capability of MD simulations to elucidate structural parameters.
In the context of this compound, MD simulations can be used to predict key structural parameters that are difficult to measure experimentally in disordered systems. These parameters are essential for understanding and predicting the material's performance in electronic applications. For example, simulations can provide information on the distribution of dihedral angles, which affects the electronic coupling between adjacent molecules and, consequently, the charge transport properties.
A study on 2,3,3′,4′-tetramethoxy-trans-stilbene, a methoxy-containing organic compound, utilized MD simulations in conjunction with experimental techniques to analyze molecular reorientations. The study revealed diverse energy barriers for the reorientation of different methyl groups, highlighting the detailed insights that can be gained from such simulations. rsc.org
| Parameter | Description | Significance |
| Dihedral Angle Distribution | The distribution of angles between the planes of the phenyl rings. | Affects the extent of π-orbital overlap and electronic communication within the molecule and between adjacent molecules. |
| Intermolecular Spacing | The average distance between neighboring molecules in an amorphous film. | Crucial for determining the efficiency of intermolecular charge hopping. |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a rigid state to a more rubbery state. | Important for the morphological stability and operational lifetime of organic electronic devices. |
This table represents typical parameters that can be obtained from MD simulations for compounds like this compound, based on studies of similar materials.
Computational Studies on Charge Transport Pathways
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the charge transport pathways in this compound. As a hole-transporting material, understanding the mechanisms of hole hopping between molecules is of paramount importance.
The charge transport process in amorphous organic semiconductors is typically described by a hopping model, where charges (holes in this case) jump between localized states on adjacent molecules. The rate of this hopping is influenced by several key parameters that can be calculated computationally: the reorganization energy (λ) and the electronic coupling (or transfer integral, V).
The reorganization energy is the energy required for a molecule to relax its geometry after gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport. Computational studies on triarylamine derivatives have shown that the introduction of methoxy groups can influence the reorganization energy. For instance, a study on phenothiazine-triphenylamine based hole transport materials revealed that structural rigidity can lead to lower reorganization energies.
The electronic coupling represents the strength of the electronic interaction between adjacent molecules, which is highly dependent on their relative orientation and distance. DFT calculations can quantify this parameter. The presence of the methoxy group can alter the highest occupied molecular orbital (HOMO) energy level and its spatial distribution, which in turn affects the electronic coupling for hole transport. Studies on other methoxy-substituted triphenylamine derivatives have shown that these groups enhance the electron-donating character of the molecule. researchgate.net
Computational investigations on novel triarylamine-based hole transport materials have demonstrated a direct link between molecular structure and hole mobility. For example, the substitution with additional alkoxy groups on the phenyl rings of a triphenylamine core was found to significantly boost the calculated hole mobility. mdpi.com
| Compound Family | Calculated Parameter | Value | Reference |
| Triarylamine Derivatives | Hole Mobility (µ) | 1.08 × 10⁻² - 4.21 × 10⁻² cm²/Vs | mdpi.com |
| Phenothiazine-Triphenylamine Hybrids | Reorganization Energy (λ) | Lower values associated with more rigid structures | cnr.it |
| Methoxy-Substituted Triphenylamines | HOMO Energy Level | Increased with methoxy substitution | researchgate.net |
This table presents a selection of computational data for triarylamine derivatives, providing insights into the expected charge transport properties of this compound.
Functional Applications in Advanced Technologies
Organic Electronic Devices
In the field of organic electronics, materials like 4-Methoxytriphenylamine are integral to the performance of devices such as perovskite solar cells (PVSCs) and organic light-emitting diodes (OLEDs). Its derivatives are particularly noted for their role as hole transport materials.
This compound and its derivatives are widely recognized for their application as hole transport materials (HTMs). The effective electron-donating nature of the 4,4'-methoxy triphenylamine (B166846) moiety, combined with good hole-transporting and film-forming capabilities, makes it a common building block in the design of efficient HTMs. These materials play a critical role in extracting and transporting positive charge carriers (holes) from the active layer of a device to the electrode, a fundamental process for the functioning of both solar cells and OLEDs.
The triphenylamine (TPA) structural core is a versatile foundation for HTMs used in perovskite solar cells, which are a promising technology in the field of photovoltaics. nih.gov The performance of these solar cells is significantly influenced by the molecular structure of the HTM, which affects hole extraction, molecular planarity, energy levels, and charge transport properties. nih.gov
Hole Transport Materials (HTMs)
Performance in Perovskite Solar Cells (PVSCs)
Power Conversion Efficiency (PCE) Optimization
The optimization of power conversion efficiency (PCE) in perovskite solar cells is a key area of research, and the design of the HTM is a critical factor. Novel hole transporting materials incorporating N,N-di(4-methoxyphenyl)aminophenyl units have demonstrated competitive performance. For instance, a bulky HTM, EtheneTTPA, which features four N,N-di(4-methoxyphenyl)aminophenyl arms, achieved a PCE of 12.77% under standard illumination conditions. nih.govelsevierpure.com This performance is comparable to that of the widely used spiro-OMeTAD based solar cells, which reached a PCE of 13.28% under similar conditions. nih.govelsevierpure.com
Further research into multi-armed triphenylamine-based HTMs has shown that increasing the number of charge transporting components can enhance performance. A tetra-TPA HTM, incorporating four triphenylamine units, exhibited superior hole transport properties compared to its counterparts with two (di-TPA) or three (tri-TPA) units. nih.gov This improvement in charge transport led to a high solar cell efficiency of 17.9% for the tetra-TPA based device, surpassing the 15.3% efficiency of the di-TPA based cell. nih.gov
The strategic placement of substituents on the HTM molecule is also crucial. Methoxydiphenylamine-substituted fluorene (B118485) derivatives have been engineered to achieve PCEs ranging from 9% to 16.8%, underscoring the importance of molecular design in optimizing device performance. nih.gov
| HTM | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference HTM | Reference PCE |
|---|---|---|---|---|
| EtheneTTPA | Four N,N-di(4-methoxyphenyl)aminophenyl arms | 12.77% | spiro-OMeTAD | 13.28% |
| tetra-TPA | Four triphenylamine units on a nih.govnih.govparacyclophane core | 17.9% | di-TPA | 15.3% |
| Methoxydiphenylamine-substituted fluorene derivative | Strategically placed aliphatic substituents | up to 16.8% | - | - |
Dopant-Free HTMs
A significant challenge in the development of stable and cost-effective perovskite solar cells is the reliance on dopants in the HTM layer. These dopants, while enhancing conductivity, can reduce the long-term stability of the device. Consequently, there is substantial interest in developing dopant-free HTMs.
Researchers have synthesized new HTMs, such as IDT-TPA and IDTT-TPA, which incorporate strong electron-donating methoxytriphenylamine groups. nih.gov The extended conjugation in IDTT-TPA led to a higher hole mobility of 6.46 × 10⁻⁴ cm² V⁻¹ s⁻¹ compared to 9.53 × 10⁻⁵ cm² V⁻¹ s⁻¹ for IDT-TPA. nih.gov A dopant-free perovskite solar cell utilizing IDTT-TPA achieved a high power conversion efficiency of 15.7%. nih.gov
Another approach involves the development of polymeric HTMs. A homopolymer, PFTPA, with a polyfluorene backbone and 4,4-dimethoxytriphenylamine side chains, was synthesized and used as a dopant-free HTM. semanticscholar.org This material exhibited a hole mobility of 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹ and enabled a champion PCE of 16.82% in air-processed inverted PSCs, significantly outperforming the commercial PEDOT:PSS HTM (13.8%). semanticscholar.org
| Dopant-Free HTM | Core Structure | End-capping/Side-chain Unit | Hole Mobility (cm² V⁻¹ s⁻¹) | Power Conversion Efficiency (PCE) |
|---|---|---|---|---|
| IDTT-TPA | Indacenodithienothiophene (IDTT) | Methoxytriphenylamine (TPA) | 6.46 × 10⁻⁴ | 15.7% |
| IDT-TPA | Indacenodithiophene (IDT) | Methoxytriphenylamine (TPA) | 9.53 × 10⁻⁵ | - |
| PFTPA | Polyfluorene | 4,4-dimethoxytriphenylamine | 1.12 × 10⁻⁵ | 16.82% |
Device Stability and Hydrophobicity
The long-term stability of perovskite solar cells is a major hurdle for their commercialization, with moisture being a key factor in their degradation. The hydrophobicity of the HTM layer can play a crucial role in protecting the underlying perovskite layer from moisture. While specific studies on the hydrophobicity of this compound itself are not extensively detailed, the principle is demonstrated in related materials. For example, the use of hexylamine (B90201) with long alkyl chains in the perovskite structure itself has been shown to prevent degradation due to its hydrophobic properties. rsc.org Similarly, a dopant-free polymeric HTM, PFTPA, which incorporates 4,4-dimethoxytriphenylamine, demonstrated superior hydrophobicity and contributed to the long-term stability of the device, maintaining 91% of its initial performance after 1000 hours under ambient air conditions. semanticscholar.org The challenge of hydrophobicity is also addressed in materials like Me-4PACz, where a uniform perovskite layer is difficult to form due to its hydrophobic nature, indicating the importance of managing this property. researchgate.netarxiv.org
Triphenylamine derivatives are a well-established class of materials for hole transport in organic light-emitting diodes (OLEDs) due to their thermal stability and amorphous nature. nih.gov The function of the HTL is to facilitate the movement of holes from the anode towards the emissive layer where they can recombine with electrons to produce light. The efficiency and stability of an OLED are highly dependent on the properties of the charge transport materials.
While specific performance data for OLEDs utilizing this compound as the primary HTM is not extensively available in the reviewed literature, the broader class of methoxy-containing aromatic compounds has shown promise. For instance, a series of 2,3;6,7-tetra(methoxy)-9,10-di(aryl)anthracene derivatives have been synthesized and demonstrated to have favorable energy levels for use as hole-transporting and electron-blocking layers. rsc.org An optimized green doped OLED using one of these materials, TMOADN, exhibited a current efficiency of 25.6 cd A⁻¹ and an external quantum efficiency of 7.05%. rsc.org This indicates the potential of methoxy-functionalized aromatic compounds in high-performance OLEDs. Furthermore, theoretical studies on triphenylamine derivatives with different π-linkers, some including methoxy (B1213986) groups, suggest their potential application in OLEDs due to favorable properties like low oxidation potentials. nih.gov
Field-Effect Transistors (FETs)
The application of materials containing the this compound moiety in field-effect transistors (FETs) is an area of active research, primarily focusing on their role as p-type semiconductors. In such devices, the performance is largely dictated by the efficiency of charge carrier movement through the organic layer.
Hole Mobility and its Influencing Factors (e.g., Molecular Weight)
Hole mobility (µh) is a critical parameter for evaluating the performance of p-type semiconductor materials in organic field-effect transistors (OFETs). It quantifies the velocity of positive charge carriers (holes) in the presence of an electric field. For polymers derived from this compound, the hole mobility is a key indicator of their potential in electronic applications.
Research into poly(this compound) (PMOTPA) has demonstrated its p-type characteristics. In a field-effect transistor configuration, a version of PMOTPA synthesized via oxidative coupling polymerization exhibited a hole mobility of up to 1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹. nii.ac.jpntu.edu.tw This value indicates the material's capacity to transport holes, which is fundamental for the functioning of a p-type transistor.
Table 1: Hole Mobility of Poly(this compound) in a Field-Effect Transistor
| Polymer | Synthesis Method | Hole Mobility (µh) |
| Poly(this compound) (PMOTPA) | Oxidative Coupling | 1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ |
Electrochromic Devices (ECDs)
Materials incorporating this compound are of significant interest for electrochromic devices (ECDs) due to their ability to undergo reversible changes in their optical properties upon the application of an electrical potential. This characteristic is rooted in the stable redox states of the triphenylamine core, which can be finely tuned by substituents like the methoxy group.
Coloration Efficiency and Switching Times
Coloration efficiency (CE) is a key metric for electrochromic materials, representing the change in optical density per unit of charge injected or ejected. A high coloration efficiency is desirable as it signifies that a significant color change can be achieved with a small amount of charge, leading to lower power consumption. Polymers based on this compound derivatives have been shown to exhibit notable coloration efficiencies. For instance, a polyamide containing four triarylamine cores with methoxy groups demonstrated a CE of 103 cm²/C at 445 nm and 209 cm²/C at 1409 nm during its first oxidation stage.
Switching time refers to the duration required for the electrochromic material to change from its bleached state to its colored state (response time) and vice versa. Fast switching times are crucial for applications such as displays and smart windows. Polymers derived from this compound have been reported to possess extremely fast response times, making them promising candidates for high-performance electrochromic devices.
Optical Contrast and Multichromic Behavior
Optical contrast is the difference in transmittance or absorbance between the colored and bleached states of an electrochromic material. High optical contrast is essential for clear and distinct visual changes. A polymer synthesized from 4-methoxy-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine, named PMMTPA, exhibited an excellent optical contrast of 86% at 1255 nm in the near-infrared region.
Furthermore, many triphenylamine-based polymers display multichromic behavior, meaning they can exhibit multiple distinct colors at different applied potentials. This property arises from the ability of the material to exist in several stable oxidation states. For example, a related polymer, PCMTPA, can vary in color from yellow-green at 0 V, to green at 0.4 V, blue at 0.5 V, and finally dark blue at 1.1 V. This multichromism offers the potential for more sophisticated and versatile electrochromic systems.
Near-Infrared (NIR) Electrochromism
Electrochromism in the near-infrared (NIR) region of the electromagnetic spectrum is particularly valuable for applications in smart windows, as it allows for the modulation of solar heat gain without significantly affecting visible light transmission. Several polymers incorporating structures similar to this compound have demonstrated strong NIR electrochromic properties.
For example, polyamides based on N,N'-bis(4-methoxyphenyl)-N,N'-bis(4-aminophenyl)-p-phenylenediamine have shown strong absorption in the NIR region upon oxidation. Similarly, a polyamide derived from 4,4′-diamino-4″-N-phenothiazinyltriphenylamine exhibited enhanced NIR contrast with high coloration efficiency, reaching up to 390 cm² C⁻¹ at 865 nm in its second oxidation stage. The aforementioned PMMTPA also displayed a high optical contrast of 86% at 1255 nm, highlighting the potential of methoxy-functionalized triphenylamine polymers for NIR-modulating applications.
Redox Stability for Device Longevity
The long-term stability of an electrochromic device is critically dependent on the redox stability of the active material. The material must be able to undergo numerous oxidation and reduction cycles without significant degradation. The incorporation of electron-donating groups, such as the methoxy group on the triphenylamine unit, can enhance this stability.
A study on polyamides with four triarylamine cores containing methoxy groups demonstrated remarkable electrochromic stability. One such polymer exhibited only a 3.7% decay in its coloration efficiency at 445 nm after 14,000 continuous switching cycles. This exceptional stability is attributed to the stable redox behavior of the polymer and its good adhesion to the electrode substrate. Such high redox stability is a crucial factor for the development of durable and commercially viable electrochromic devices.
Table 2: Electrochromic Performance of a Polymer based on a this compound Derivative (PMMTPA)
| Property | Wavelength | Value |
| Optical Contrast | 1255 nm | 86% |
Table 3: Redox Stability of a Polyamide containing Methoxy-Substituted Triarylamine Cores
| Wavelength | Number of Cycles | Decay in Coloration Efficiency |
| 445 nm | 14,000 | 3.7% |
Compound Name Reference Table
| Abbreviation/Name | Full Chemical Name |
| This compound | 4-Methoxy-N,N-diphenylaniline |
| PMOTPA | Poly(this compound) |
| PMMTPA | Poly(4-methoxy-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine) |
| PCMTPA | Poly(4-cyano-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine) |
Dye-Sensitized Solar Cells (DSSCs)
Chemosensors and Biosensors
The detection of trace amounts of water in organic solvents is crucial in many chemical processes and industries. Triphenylamine derivatives have been investigated as fluorescent sensors for this purpose due to their photophysical properties that are sensitive to the local environment.
A study on 4,4′-diamino-4″-methoxytriphenylamine, a derivative of this compound, has demonstrated its effectiveness as a highly sensitive fluorimetric sensor for determining water content in various organic solvents. researchgate.net The sensing mechanism is based on the quenching of the compound's fluorescence emission in the presence of water. This quenching effect is attributed to physical interactions, specifically the formation of hydrogen bonds between the water molecules and the sensor molecule. researchgate.net
The research presented the following limits of detection (LOD) and limits of quantitation (LOQ) for water in different organic solvents using 4,4′-diamino-4″-methoxytriphenylamine: researchgate.net
| Organic Solvent | Limit of Detection (LOD) (w/w %) | Limit of Quantitation (LOQ) (w/w %) |
| Dimethyl Sulfoxide (DMSO) | 0.0727 | 0.2734 |
| Acetonitrile | 0.0636 | 0.2546 |
| Ethanol | 0.0761 | 0.2540 |
| Methanol | 0.0631 | 0.2531 |
These findings suggest that the core structure of this compound is a promising platform for the development of fluorescent sensors for trace water detection. The high sensitivity and rapid response of such sensors make them valuable for industrial quality control and for applications where standard methods like Karl Fischer titration may be problematic. researchgate.net
Antifungal and Biological Applications
Information specifically detailing the antifungal and biological applications of the chemical compound “this compound” is not available in the provided search results.
Dual-Mechanism Luminogens for Fungal Membrane Disruption and DNA Damage
Researchers have developed innovative antifungal luminogens, designated TPY and TPZ, by incorporating rigid hydrophobic units into a DNA-binding domain. acs.orgnih.gov This design enhances both membrane penetration and DNA-binding capabilities. acs.orgnih.govfigshare.com These compounds exhibit a dual-targeting mechanism of action (MoA) that addresses the critical issue of antifungal drug resistance. acs.orgfigshare.com The strategy is designed to combat fungal infections by selectively introducing molecules that bind to DNA into the fungal nuclei. nih.govfigshare.com
The mechanism involves two distinct but coordinated actions:
Membrane Integrity Disruption : The luminogens first interact with and disrupt the fungal cell membrane, causing depolarization. acs.orgnih.gov
DNA Damage Induction : Following membrane penetration, the compounds induce damage to the fungal DNA. acs.orgnih.gov
This dual-action approach, which has been validated in the design of antibacterial agents, amplifies the potency of the compounds against fungal pathogens. acs.orgfigshare.com By having multiple targets on a single pathogen, this strategy presents an effective approach to combat drug-resistant fungi. researchgate.net
Table 1: Dual-Mechanism of Action of Antifungal Luminogens
| Mechanism Component | Target | Effect |
|---|---|---|
| Membrane Penetration | Fungal Cell Membrane | Depolarization and Disruption of Integrity acs.orgnih.gov |
| DNA Binding | Fungal DNA | Induction of DNA Damage acs.orgnih.gov |
The dual-targeting strategy significantly enhances the antifungal potency of these luminogens. acs.org This multifaceted attack on both the cell membrane and DNA creates a powerful synergistic effect that is effective against a range of fungal pathogens. acs.orgnih.gov
A key advantage of this dual-mechanism approach is its potential to overcome and mitigate drug resistance. acs.orgfigshare.com Antifungal drug resistance is a major global health concern, demanding new therapeutic solutions. nih.govfigshare.com Single-target antifungal agents can be rendered ineffective by mutations in the target protein or by the upregulation of efflux pumps. researchgate.net By targeting two distinct and essential cellular components simultaneously, the probability of fungi developing resistance is significantly lowered. acs.org Research indicates that these luminogens are potent against fungal pathogens with "undetectable drug resistance," highlighting their promise for advancing antifungal therapy. acs.orgnih.govfigshare.com
Table 2: Research Findings on Potency and Resistance
| Finding | Description | Source |
|---|---|---|
| Amplified Potency | The dual-targeting MoA amplifies the potency against fungal pathogens. | acs.orgnih.gov |
| Resistance Mitigation | This multifaceted approach holds promise for overcoming drug resistance. | acs.org |
| Efficacy Against Resistant Strains | The compounds showed potency against pathogens with undetectable drug resistance. | acs.orgnih.govfigshare.com |
The therapeutic potential of the dual-mechanism luminogens has been demonstrated in both laboratory and living organism models.
In Vitro Activity : The compounds demonstrated robust antifungal activity in vitro. acs.orgnih.gov These laboratory-based assays confirmed the fundamental efficacy of the luminogens against fungal pathogens.
In Vivo Efficacy : The therapeutic effectiveness was further validated in a murine model of C. albicans-induced vaginitis. acs.orgnih.govfigshare.com The luminogens exhibited ideal therapeutic efficacy in this in vivo setting, indicating their potential for clinical applications. acs.orgfigshare.com
The successful demonstration of efficacy in both in vitro and in vivo models underscores the potential of this dual-targeting strategy as a promising avenue for the development of new and resilient antifungal therapies. acs.org
Table 3: Summary of Efficacy Studies
| Study Type | Model System | Outcome | Source |
|---|---|---|---|
| In Vitro | Laboratory Assays | Demonstrated robust antifungal activity. | acs.orgnih.gov |
| In Vivo | Murine model of C. albicans-induced vaginitis | Exhibited ideal therapeutic efficacy. | acs.orgnih.govfigshare.com |
Table of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | N/A |
| Not Specified Luminogen 1 | TPY |
| Not Specified Luminogen 2 | TPZ |
Structure Property Relationships and Design Principles
Impact of Methoxy (B1213986) Substitution
The methoxy (-OCH₃) group is a pivotal substituent in the design of triphenylamine-based materials. Its strong electron-donating character significantly modifies the electronic landscape of the molecule, influencing everything from its redox behavior to its stability in oxidized states.
The position of the methoxy group on the phenyl rings of triphenylamine (B166846)—whether ortho, meta, or para—has a profound impact on the molecule's electronic properties due to the interplay of resonance and inductive effects.
Para Position : Substitution at the para position, as in 4-methoxytriphenylamine, allows for the maximum resonance effect of the electron-donating methoxy group. This strong delocalization of the oxygen's lone pair of electrons into the aromatic system effectively increases the electron density of the entire molecule, particularly the central nitrogen atom. This leads to a significant raising of the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule easier to oxidize. ntu.edu.twresearchgate.net The electrophilic aromatic substitution of methoxybenzene, a related compound, predominantly yields ortho and para products, underscoring the strong activating nature of the methoxy group at these positions. masterorganicchemistry.com
Ortho Position : While also an activating position, placing the methoxy group at the ortho position can introduce steric hindrance. researchgate.net This steric crowding can twist the phenyl ring out of planarity with the central nitrogen atom, potentially disrupting the π-conjugation. This disruption can counteract the electronic benefits of the methoxy group to some extent, though the electron-donating effect remains significant. researchgate.net
The general trend for the electron-donating strength and its impact on the HOMO energy level is: para > ortho > meta. This hierarchy is crucial for fine-tuning the electronic properties of materials for specific applications like organic light-emitting diodes (OLEDs) and solar cells. ktu.edu
The methoxy group is a potent electron-donating group, a characteristic that fundamentally influences the redox activity of this compound. This electron donation increases the electron density on the triphenylamine core, making the molecule more susceptible to oxidation. ntu.edu.twresearchgate.net
This effect is quantitatively observed in the molecule's oxidation potential. Compared to unsubstituted triphenylamine, derivatives with methoxy groups exhibit lower oxidation potentials. ntu.edu.tw This indicates that less energy is required to remove an electron, a direct consequence of the destabilized HOMO level. For instance, in one study, the introduction of methoxy groups onto a triphenylamine-substituted quinoxaline-based polymer (PBS-DMTAQ) resulted in an upshift of both the HOMO and LUMO energy levels compared to the non-methoxylated analogue (PBS-TAQ). tandfonline.comtandfonline.com The HOMO level shifted from -5.35 eV to -5.15 eV, confirming the powerful electron-donating effect of the methoxy substituents. tandfonline.com
The table below summarizes the electrochemical properties of two related polymers, highlighting the influence of methoxy substitution.
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| PBS-TAQ | -5.35 | -3.58 | 1.83 |
| PBS-DMTAQ | -5.15 | -3.41 | 1.67 |
This interactive table illustrates how the addition of methoxy groups (in PBS-DMTAQ) raises the HOMO and LUMO energy levels and reduces the bandgap compared to the unsubstituted polymer (PBS-TAQ). tandfonline.comtandfonline.com
This tunability of redox properties is essential for designing hole-transport materials, where a high HOMO level is required for efficient charge injection from the anode. ktu.edu
A significant advantage of using methoxy groups, particularly at the para position, is their ability to enhance the electrochemical stability of the material. ntu.edu.tw When triphenylamine is oxidized, it forms a radical cation (TPA•+). researchgate.net In unsubstituted triphenylamine, these radical cations can couple, typically at the para positions, to form dimers like tetraphenylbenzidine. researchgate.net This dimerization is an irreversible follow-up reaction that can lead to material degradation and loss of performance in electrochromic devices or OLEDs.
By occupying the para position, the methoxy group in this compound effectively "blocks" this reactive site. ntu.edu.tw This steric hindrance prevents the intermolecular coupling reaction that would otherwise occur during the oxidation process. ntu.edu.tw As a result, materials incorporating para-methoxy substituted triphenylamine units exhibit greatly enhanced electrochemical reversibility and stability over numerous oxidation-reduction cycles. ntu.edu.tw This protective function is a key design principle for creating robust and long-lasting organic electronic materials. ntu.edu.tw
Conjugation Length and pi-Spacer Effects
In polymeric systems derived from this compound, the length of π-conjugation and the nature of any π-spacer units are critical determinants of the final material's optoelectronic properties. The π-system allows for the delocalization of electrons along the polymer backbone.
Increasing the conjugation length generally leads to a bathochromic (red) shift in the material's absorption spectrum. mdpi.com This is because the energy gap between the HOMO and LUMO decreases as the extent of electron delocalization increases. A smaller energy gap means that lower-energy photons (longer wavelengths) are sufficient to excite electrons.
The choice of π-spacer—the conjugated unit that links the this compound monomers—also has a significant effect. Different spacers, such as thiophene (B33073), thienothiophene, or furan, can be incorporated into the polymer backbone to fine-tune properties. mdpi.commdpi.com These spacers influence:
Energy Levels : The electron richness or deficiency of the spacer helps determine the HOMO and LUMO levels of the resulting polymer.
Molecular Packing : The geometry of the spacer affects how polymer chains pack in the solid state, which is crucial for charge transport. mdpi.com
For example, studies on diketopyrrolopyrrole-based copolymers showed that changing the π-spacer from thiophene to bithiophene altered molecular packing and significantly impacted the external quantum efficiency of photodiodes. mdpi.com Similarly, introducing flexible alkyl spacers between the conjugated backbone and side chains can influence the polymer's conformation and electronic properties, though the effect can be complex and dependent on the surrounding environment. nih.gov
Molecular Architecture and Polymer Structure
Linear Polymers : Linear polymers consist of long, single chains with minimal side branches, resembling spaghetti. psu.edudifferencebetween.com This structure allows for close packing of chains, leading to higher density, and often, higher melting points and tensile strength compared to branched analogues. differencebetween.com In the context of charge-transporting materials, the ordered packing in linear polymers can facilitate efficient intermolecular charge hopping, which is beneficial for conductivity.
Branched Polymers : Branched polymers feature a main polymer chain with additional, shorter polymer chains branching off. csbsju.edu These branches disrupt the regular packing of the polymer chains, resulting in lower density materials. differencebetween.com While this can sometimes decrease intermolecular charge transport, branched or dendritic structures offer other advantages. A highly branched, star-shaped, or dendritic architecture can lead to materials with excellent solubility and good film-forming properties. Dendrimers, which are perfectly branched, tree-like structures, can encapsulate other molecules and exhibit unique properties due to their high density of functional groups on the periphery. csbsju.eduresearchgate.net In some cases, branched polymers have been shown to be effective flocculants or stabilizers for dispersions, with their performance depending on molecular weight and architecture. researchgate.net
In a donor-acceptor polymer used for solar cells, a linear structure might be preferred to promote the formation of well-ordered domains for efficient charge separation and transport. tandfonline.com Conversely, a branched structure might be employed in an OLED's hole-transport layer to ensure amorphous film formation, preventing crystallization that could degrade device performance. The choice between a linear and a branched architecture is therefore a critical design consideration tailored to the specific application. psu.edu
Incorporation into Main Chain or Side Chain Polymers
The molecular architecture of polymers incorporating the this compound moiety, specifically whether it is integrated into the polymer backbone (main chain) or appended as a pendant group (side chain), significantly influences the material's charge transport characteristics. This structural difference dictates the proximity and orientation of the electroactive triphenylamine units, thereby affecting intermolecular charge hopping.
In main-chain polymers , the triphenylamine units are directly linked, forming a conjugated backbone. This arrangement can facilitate efficient intramolecular charge delocalization along the polymer chain. However, the rigid nature of such a backbone can lead to strong interchain interactions and aggregation, which may create charge traps at grain boundaries, thereby impeding bulk charge transport. The constant volumetric changes during charge-discharge cycles in main-chain architectures can also lead to mechanical disintegration and a faster loss of charge capacity over time.
Conversely, side-chain polymers feature the this compound group attached to a flexible, non-conjugated polymer backbone. This design offers several advantages, including improved solubility and solution processability. The flexible backbone allows for better control over the solid-state morphology. In this architecture, charge transport occurs via intermolecular hopping between the pendant triphenylamine moieties. The charge transport efficiency is therefore highly dependent on the packing density and spatial arrangement of these side chains. Subtle modifications to the side chain, such as altering the length and polarity of the linker connecting the triphenylamine unit to the backbone, can profoundly impact device performance by influencing the intermolecular stacking and, consequently, the hole mobility. For instance, replacing n-butyl functional groups with isobutyl groups in a poly-TPD derivative has been shown to enhance hole mobility by improving intermolecular stacking. researchgate.net
A comparative study on polytriphenylamine (PTPA) composites highlighted the electrochemical differences between pendant and backbone architectures. While conjugated main-chain PTPAs may offer higher initial conductivity due to orbital overlap with conductive fillers like carbon nanotubes, they can suffer from faster degradation and delamination from electrodes during cycling. Non-conjugated, redox-active side-chain PTPAs, on the other hand, can exhibit more stable long-term performance.
Influence of Molecular Weight on Charge Transport
The molecular weight of a polymer is a critical parameter that significantly impacts its charge transport properties. For polymers incorporating this compound, the molecular weight influences film formation, morphology, and the efficiency of both intramolecular and intermolecular charge transport.
Generally, an increase in molecular weight leads to an improvement in charge carrier mobility up to an optimal point, after which the mobility may plateau or even decrease. Higher molecular weight polymers often exhibit more effective intramolecular charge transport along the polymer backbone and can bridge insulating grain boundaries in the solid state, thus enhancing bulk conductivity. For instance, in biscarbazole-based hole transport polymers, a higher molecular weight (21,200 g/mol ) resulted in faster hole mobility and larger conductivity compared to its lower molecular weight counterpart (2450 g/mol ). nsysu.edu.twrsc.org This enhancement was attributed to the longer polymer chains providing more effective intramolecular charge transport pathways, thereby reducing the frequency of less efficient intermolecular hopping events. rsc.org
The following table summarizes the effect of molecular weight on the hole mobility of various hole-transporting polymers, illustrating the general trend observed in these materials.
| Polymer System | Molecular Weight (g/mol) | Hole Mobility (cm²/V·s) |
|---|---|---|
| PBCzA-L | 2,450 | Lower |
| PBCzA-H | 21,200 | Higher (290% increase from PBCzA-L) |
| PDTFDPP | Low (PDTFDPP-L) | 5.19 × 10⁻⁴ |
| Medium (PDTFDPP-M) | 1.88 × 10⁻³ | |
| High (PDTFDPP-H) | 0.305 | |
| PNDIBS | 21,000 | Lower |
| 55,000 | Optimal |
However, an excessively high molecular weight can lead to increased solution viscosity, making processing more difficult, and can also result in more disordered microstructures with larger-scale phase separation, which can be detrimental to charge transport. Therefore, optimizing the molecular weight is a key strategy for maximizing the performance of this compound-based polymers in electronic devices.
Steric Hindrance Effects
Steric hindrance arising from the three-dimensional, propeller-like conformation of the triphenylamine core, as well as from substituents on the phenyl rings, plays a crucial role in determining the solid-state packing and, consequently, the charge transport properties of materials based on this compound.
The non-planar structure of triphenylamine, resulting from steric repulsion between the ortho-hydrogen atoms on the phenyl rings, inherently disrupts close π-π stacking. rsc.org While this can be advantageous for preventing excessive aggregation and improving solubility and morphological stability, it can also limit intermolecular charge hopping by increasing the distance between adjacent molecules.
The introduction of a methoxy group at the para-position of one of the phenyl rings in this compound can further influence the molecular packing. The position and number of methoxy substituents have been shown to affect the properties of triphenylamine-based molecules. rsc.org While the methoxy group is not exceptionally bulky, its presence can subtly alter the intermolecular interactions and packing motifs. Computational studies on various triphenylamine derivatives have shown that bulky substituents can prevent close contacts between molecules in the amorphous phase, which can impact charge transport. rsc.org
Furthermore, modifications to the side chains of polymers containing triphenylamine moieties can introduce steric effects that tune the material's properties. For example, replacing a linear n-butyl group with a more branched isobutyl group in a poly-TPD derivative was found to improve intermolecular stacking and enhance hole mobility. researchgate.net This suggests that even subtle changes in steric bulk near the electroactive core can have a significant impact on charge transport.
In the design of hole-transporting materials, a balance must be struck. While some degree of steric hindrance is beneficial for maintaining an amorphous morphology and preventing crystallization, which can lead to the formation of grain boundaries that trap charges, excessive steric bulk can significantly hinder the close intermolecular contacts necessary for efficient charge hopping.
Intermolecular Interactions and Film Morphology
The arrangement of molecules in the solid state, whether amorphous or crystalline, and the presence of domains, grain boundaries, and interfaces all play a critical role. mdpi.commines.edu For instance, the morphology of the active layer in organic solar cells is fundamental to achieving high power conversion efficiency. mdpi.com Computational modeling has shown that coherent charge transport can be more efficient along specific directions depending on the molecular packing, such as a herringbone morphology. mdpi.com
Hydrogen Bonding Effects in Blends
The introduction of hydrogen bonding in polymer blends containing a this compound-based polymer can be a powerful tool to control miscibility, morphology, and, consequently, the electronic properties of the blend. While the this compound unit itself is not a hydrogen bond donor, it can be incorporated into a polymer that is then blended with another polymer possessing hydrogen bond donor or acceptor groups.
Hydrogen bonding has a profound effect on the physical properties of polymer materials, including their miscibility. nsysu.edu.tw By introducing functional groups capable of forming hydrogen bonds, otherwise immiscible polymers can be made miscible. nsysu.edu.tw For example, blends of poly(4-vinylphenol) (PVPh), a hydrogen bond donor, with polymers containing carbonyl groups (hydrogen bond acceptors) like poly(vinyl methyl ketone) (PVMK) have been shown to be miscible due to the formation of intermolecular hydrogen bonds between the hydroxyl groups of PVPh and the carbonyl groups of PVMK. mdpi.com
In the context of a this compound-containing polymer, blending it with a polymer like PVPh could lead to specific interactions if the former contains hydrogen bond accepting groups (e.g., esters, amides) in its structure. These interactions would influence the phase behavior and morphology of the blend. The formation of a co-continuous, interpenetrating network of the hole-transporting polymer and a hydrogen-bonding polymer could provide pathways for efficient charge transport while also potentially enhancing the mechanical stability of the film.
The strength of hydrogen bonding can be analyzed using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing shifts in the characteristic vibrational frequencies of the involved functional groups. mdpi.com For instance, the stretching frequency of the carbonyl group in PVMK shifts to a lower wavenumber in the presence of PVPh, indicating the formation of hydrogen bonds. mdpi.com
Impact on Device Performance and Stability
The film morphology and intermolecular interactions of this compound-based materials have a direct and significant impact on the performance and stability of electronic devices. A well-ordered morphology with favorable intermolecular electronic coupling is essential for efficient charge transport.
The morphology of the hole-transporting layer (HTL) can influence several key device parameters. A smoother film morphology can lead to better interfacial contact with adjacent layers, such as the perovskite in a solar cell, which can enhance hole extraction and reduce charge recombination at the interface. rsc.org For example, in perovskite solar cells, the use of a polymeric HTL with a high glass-transition temperature can lead to reduced efficiency roll-off and a longer device lifetime, highlighting the importance of the thermal stability of the HTL. nih.gov
Intermolecular interactions, such as π-π stacking, are crucial for facilitating charge hopping between adjacent this compound molecules. The rational design of hole-transporting materials by modifying substituents to modulate intermolecular interactions has been shown to be an effective strategy for improving device efficiency. rsc.org For instance, trifluoromethoxy isomerization in carbazole-diphenylamine-based HTMs can alter the intermolecular alignment, leading to additional C-H/π stacking pathways that promote strong electronic coupling and enhance hole mobility. rsc.org
The stability of devices is also closely tied to the morphology and intermolecular forces within the HTL. A stable, amorphous morphology can prevent degradation pathways that might be initiated at crystalline grain boundaries. The hydrophobic nature of many triphenylamine-based polymers can also serve as a barrier to moisture, which is particularly important for the stability of perovskite solar cells. However, the HTL itself can be a factor in device degradation under operational stress from heat, light, and electric fields. nih.govrsc.org The choice of HTL material and the resulting morphology can significantly impact the device's resilience to these stressors. rsc.org For instance, in inverted organic photovoltaics, the interface between the active layer and the HTL has a crucial influence on the lifetime performance of the device. nih.gov
Future Research Directions and Perspectives
Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability
The widespread adoption of 4-Methoxytriphenylamine-based materials in commercial applications hinges on the development of synthetic methodologies that are not only efficient but also scalable and environmentally benign. Traditional C-N cross-coupling reactions, while effective at the lab scale, often rely on expensive catalysts, harsh reaction conditions, and environmentally detrimental solvents.
Future research is increasingly focused on "green" chemistry approaches to address these limitations. One promising direction is the advancement of Buchwald-Hartwig amination reactions in aqueous media. rsc.orgresearchgate.net The use of water as a solvent, facilitated by specialized ligand systems, significantly reduces the environmental impact of the synthesis. rsc.org Researchers are also exploring waste-minimized strategies, such as utilizing azeotropic mixtures of solvents derived from petrochemical waste, which can be recovered and reused. rsc.orgresearchgate.netrsc.org
Furthermore, the transition from batch processing to continuous flow chemistry presents a significant opportunity for enhancing scalability and sustainability. rsc.orgresearchgate.netazolifesciences.comtechnologynetworks.com Flow chemistry offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the potential for in-line purification, leading to higher yields and reduced waste generation. rsc.orgacs.org The development of robust and recyclable heterogeneous catalysts, such as palladium on carbon (Pd/C), is crucial for the successful implementation of flow synthesis for triarylamines. rsc.orgrsc.org
| Synthetic Approach | Key Advantages | Research Focus |
| Aqueous Buchwald-Hartwig Amination | Reduced environmental impact, use of non-toxic solvent. rsc.orgresearchgate.net | Development of water-soluble ligands and catalyst systems. |
| Waste-Minimized Synthesis | Utilization and recycling of waste-derived solvents. rsc.orgresearchgate.netrsc.org | Exploration of novel solvent systems and efficient recovery processes. |
| Continuous Flow Chemistry | Enhanced scalability, precise reaction control, reduced waste. rsc.orgazolifesciences.comtechnologynetworks.com | Design of stable heterogeneous catalysts and optimization of flow reactor conditions. rsc.org |
Exploration of New Derivative Architectures for Tuned Optoelectronic Response
The core this compound structure provides a versatile platform for the design of new molecules with tailored electronic and optical properties. Future research will continue to explore the vast chemical space accessible through strategic functionalization of the triphenylamine (B166846) core and its peripheral aryl rings.
A primary focus is the development of novel hole-transporting materials (HTMs) for perovskite solar cells (PSCs). atomfair.com The introduction of various π-linkers between triarylamine units is a key strategy to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge extraction from the perovskite layer. frontiersin.org Theoretical studies, for instance, have investigated the use of pyrrole (B145914) and thiadiazole as π-linkers to fine-tune these properties. frontiersin.org
Beyond PSCs, there is a growing interest in designing this compound derivatives for organic light-emitting diodes (OLEDs). atomfair.com By modifying the molecular structure, researchers can influence properties such as thermal stability, amorphous morphology, and charge injection/transport characteristics, which are all crucial for high-performance OLEDs.
The table below summarizes some of the key molecular design strategies and their impact on optoelectronic properties.
| Derivative Design Strategy | Target Application | Impact on Optoelectronic Properties |
| Introduction of π-linkers | Perovskite Solar Cells | Tuning of HOMO/LUMO energy levels for improved charge extraction. frontiersin.org |
| Functionalization of peripheral aryl rings | OLEDs, Perovskite Solar Cells | Enhanced solubility, thermal stability, and charge mobility. atomfair.com |
| Creation of dimeric and polymeric structures | Electrochromic Devices | Enhanced electrochemical stability and color contrast. rsc.org |
Advanced Characterization Techniques for In-depth Understanding of Charge Dynamics
A comprehensive understanding of charge generation, transport, and recombination processes is fundamental to the development of more efficient optoelectronic devices. Future research will increasingly rely on a suite of advanced characterization techniques to probe these intricate dynamics in this compound-based materials.
Time-resolved spectroscopic techniques operating on the femtosecond and picosecond timescales are particularly powerful tools. Femtosecond transient absorption spectroscopy, for example, allows for the direct observation of excited-state dynamics and intramolecular charge transfer processes. d-nb.inforesearchgate.net By monitoring the temporal evolution of spectral features, researchers can elucidate the pathways and efficiencies of charge separation and recombination. d-nb.info Time-resolved fluorescence spectroscopy provides complementary information on the lifetime of excited states and energy transfer dynamics within molecular systems. researchgate.netnih.govrsc.org
In addition to spectroscopic methods, techniques that directly measure charge carrier mobility are essential. These include the time-of-flight (TOF) method, dark injection space-charge-limited current (SCLC) measurements, and transient electroluminescence. mdpi.com These techniques provide quantitative data on how efficiently charges move through the material, a critical parameter for device performance.
| Characterization Technique | Information Obtained | Timescale |
| Femtosecond Transient Absorption Spectroscopy | Excited-state dynamics, intramolecular charge transfer. d-nb.info | Femtoseconds to nanoseconds |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetime, energy transfer dynamics. researchgate.netnih.gov | Picoseconds to microseconds |
| Time-of-Flight (TOF) | Charge carrier mobility. mdpi.com | Microseconds to milliseconds |
| Space-Charge-Limited Current (SCLC) | Charge carrier mobility, trap density. mdpi.com | Steady-state |
| Transient Electroluminescence | Charge carrier mobility and recombination dynamics. mdpi.com | Nanoseconds to milliseconds |
Integration into Multi-functional Device Platforms
While the application of this compound derivatives as hole-transport materials in perovskite solar cells is well-established, future research will explore their integration into a wider range of multi-functional device platforms.
Electrochromic devices, which change color in response to an applied voltage, represent a promising area of application. The reversible redox behavior of triarylamine-based polymers makes them ideal candidates for the active layers in these devices. rsc.org Researchers have demonstrated that polymeric films derived from carbazolyl-substituted triphenylamine exhibit stable color changes and reversible electrochemical processes. rsc.org Furthermore, solution-processable triarylamine-based polyamides have been developed for use in electrochromic supercapacitors and smart displays with energy storage capabilities. nih.govresearchgate.netresearchgate.net
Another emerging application is in resistive switching memory devices. Solution-processable triarylamine-based high-performance polymers have shown potential for use in non-volatile memory technologies. lanl.gov The switching mechanism in these devices is often attributed to charge transfer and space charge trapping within the polymer matrix.
The inherent sensitivity of the electronic properties of triarylamine compounds to their chemical environment also makes them attractive for chemical sensing applications. Dendrimers with a triphenylamine core have been shown to be effective fluorescent sensors for the detection of nitro-aromatic explosives.
Computational-Experimental Feedback Loops for Rational Design
The traditional trial-and-error approach to materials discovery is being increasingly supplanted by a more rational design strategy that leverages the synergy between computational modeling and experimental validation. This "closed-loop" approach is set to accelerate the development of next-generation this compound-based materials. pv-magazine.com
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting the electronic and optical properties of new molecular architectures before they are synthesized. frontiersin.orgmdpi.com These computational methods can accurately predict HOMO/LUMO energy levels, absorption spectra, and other key parameters, allowing researchers to screen virtual libraries of compounds and identify the most promising candidates for synthesis. chemrxiv.orgresearchgate.netscilit.com
The integration of machine learning (ML) and active learning (AL) is further revolutionizing this process. researchgate.netnih.govacs.orgnih.gov By training ML models on existing experimental and computational data, researchers can develop predictive models that can rapidly screen vast chemical spaces. pv-magazine.comacs.org Active learning workflows can intelligently guide the selection of new experiments to perform, maximizing the information gained while minimizing the number of time-consuming and expensive syntheses and characterizations. nih.gov This data-driven approach not only accelerates the discovery of new materials but also provides deeper insights into structure-property relationships. pv-magazine.comacs.org
| Computational Approach | Role in Rational Design | Key Outputs |
| Density Functional Theory (DFT) | Prediction of ground-state electronic properties. frontiersin.orgmdpi.com | HOMO/LUMO energy levels, ionization potential, electron affinity. chemrxiv.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties and optical spectra. frontiersin.orgmdpi.com | Absorption and emission spectra, transition energies. chemrxiv.orgresearchgate.net |
| Machine Learning (ML) | High-throughput screening of virtual compound libraries. researchgate.netacs.org | Predicted properties for new molecules, identification of promising candidates. pv-magazine.com |
| Active Learning (AL) | Intelligent guidance of experimental synthesis and characterization. nih.gov | Optimized selection of experiments to maximize knowledge gain. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-Methoxytriphenylamine in laboratory settings?
- Methodology : Optimize synthesis by controlling reaction conditions (e.g., temperature, pH) and using TLC (thin-layer chromatography) to monitor progress. For example, TLC with EtOAc/hexane (1:10) can distinguish starting materials (e.g., diphenylamine, Rf = 0.36) from the product (Rf = 0.46) . Purification via column chromatography or recrystallization ensures high purity (>95%).
Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?
- Methodology : Use ¹H NMR (δ 7.26–6.82 ppm for aromatic protons, δ 3.79 ppm for methoxy group) and ¹³C NMR (δ 156.72–55.77 ppm for aromatic and methoxy carbons) for structural confirmation . Mass spectrometry (MS) and elemental analysis further validate molecular weight (275.34 g/mol) and composition (C₁₉H₁₇NO) .
Q. What safety protocols should be followed when handling this compound in research laboratories?
- Methodology : Store in a cool, dry, ventilated area away from oxidizers. Use personal protective equipment (PPE) including gloves and goggles. Follow hazard codes R43 (skin sensitization) and R36/37/38 (irritation) by ensuring proper ventilation and emergency eyewash access .
Advanced Research Questions
Q. How can this compound be utilized in the design of electrochromic or electro-fluorochromic materials, and what methodological considerations are critical?
- Methodology : Incorporate this compound into polymers (e.g., P(TPE-TPA)) for dual-functional electrochromic/fluorochromic devices. Key factors include:
- Electrochemical stability : Optimize oxidation potential via cyclic voltammetry.
- Fluorescence modulation : Pair with AIE (aggregation-induced emission) units like tetraphenylethylene (TPE) to enhance solid-state luminescence .
- Device fabrication : Use spray-coating techniques for patterning and voltage-dependent color/fluorescence tuning .
Q. What strategies are effective in resolving contradictory data regarding the physicochemical stability of this compound under varying experimental conditions?
- Methodology :
- Controlled degradation studies : Expose the compound to heat, light, or humidity, and analyze decomposition products via HPLC or GC-MS.
- Statistical heterogeneity analysis : Apply metrics like I² (proportion of total variation due to heterogeneity) to assess reproducibility across studies .
- Reproducibility protocols : Standardize synthesis, storage, and testing conditions (e.g., inert atmosphere for oxidation-prone reactions) .
Q. What in silico or in vitro approaches are recommended for predicting the biological activity of this compound derivatives?
- Methodology :
- Molecular docking : Use software like AutoDock to simulate interactions with target proteins (e.g., neurotransmitter receptors) based on structural analogs .
- Pharmacophore modeling : Identify critical functional groups (e.g., methoxy, aromatic rings) for binding affinity.
- In vitro assays : Test cytotoxicity (MTT assay) and receptor activity (e.g., β-adrenergic receptor binding) using derivatives with modified side chains .
Notes on Evidence Usage
- Synthesis and characterization data are derived from peer-reviewed NMR and TLC analyses .
- Electrochromic applications are supported by polymer design and device testing methodologies .
- Safety guidelines align with physicochemical stability and hazard profiles documented in regulatory-compliant sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
